Benzoic acid;3-trichlorosilylpropan-1-ol
Description
Benzoic acid;3-trichlorosilylpropan-1-ol is a hybrid compound combining benzoic acid (C₇H₆O₂), a widely used preservative and organic intermediate, with 3-trichlorosilylpropan-1-ol, a silicon-containing alcohol. The trichlorosilyl group (–SiCl₃) imparts unique reactivity, particularly in surface modification and silanization processes. Benzoic acid derivatives are extensively utilized in pharmaceuticals, food preservation, and agrochemicals due to their antimicrobial and antifungal properties . The integration of a silyl group enhances hydrophobicity and may improve adhesion to inorganic surfaces, making this compound valuable in materials science and nanotechnology.
Properties
CAS No. |
90137-40-9 |
|---|---|
Molecular Formula |
C10H13Cl3O3Si |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
benzoic acid;3-trichlorosilylpropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H7Cl3OSi/c8-7(9)6-4-2-1-3-5-6;4-8(5,6)3-1-2-7/h1-5H,(H,8,9);7H,1-3H2 |
InChI Key |
VXECMGNZIMRTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-trichlorosilylpropan-1-ol typically involves the reaction of benzoic acid with 3-trichlorosilylpropan-1-ol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the controlled addition of reagents and catalysts. The reaction mixture is then subjected to purification steps, such as distillation or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;3-trichlorosilylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trichlorosilyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like ammonia (NH3) or hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzoic acid;3-trichlorosilylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of benzoic acid;3-trichlorosilylpropan-1-ol involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the benzoic acid moiety may interact with cellular receptors or signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Key Properties of Benzoic Acid Derivatives and Analogues
| Compound | Boiling Point (°C) | Solubility in Water | logP (Octanol-Water) | Key Functional Groups |
|---|---|---|---|---|
| Benzoic acid | 249 | 3.4 g/L (25°C) | 1.87 | –COOH |
| 3-Trichlorosilylpropan-1-ol | ~200–220 (est.) | Reacts with water | 2.5–3.0 (est.) | –SiCl₃, –OH |
| 3-Phenylpropyl benzoate | >300 | Insoluble | 4.2 | Ester (–COO–), phenyl |
| Caffeic acid | 223–225 | Partially soluble | 1.15 | –COOH, catechol (dihydroxyl) |
Key Observations :
- Hydrophobicity : The trichlorosilyl group in 3-trichlorosilylpropan-1-ol increases logP compared to benzoic acid, enhancing lipid solubility .
- Reactivity: The –SiCl₃ group undergoes hydrolysis in aqueous environments, forming silanols (–Si(OH)₃), which can cross-link with surfaces. This contrasts with stable esters like 3-phenylpropyl benzoate .
Extraction and Diffusivity
Evidence from emulsion liquid membrane studies highlights the role of functional groups in extraction efficiency:
- Benzoic acid exhibits a high distribution coefficient (m = 12.5) and effective diffusivity (2.1 × 10⁻⁶ cm²/s), outperforming acetic acid (m = 1.8, diffusivity = 1.5 × 10⁻⁶ cm²/s) due to its aromatic ring and –COOH group .
- Hypothesis for 3-Trichlorosilylpropan-1-ol : The –SiCl₃ group may further increase m by enhancing membrane phase compatibility, though hydrolysis could reduce stability in aqueous systems.
Antioxidant Activity
Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acid derivatives (e.g., vanillic acid) due to resonance stabilization of radicals via conjugated double bonds . For example:
- Ferulic acid (EC₅₀ = 15 µM) vs. vanillic acid (EC₅₀ = 45 µM) in DPPH assays.
Toxicity Profile
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives identify molecular connectivity indices (e.g., 0JA, 1JA) as critical predictors of oral LD₅₀ in mice . For instance:
- Benzoic acid: LD₅₀ = 1.7 g/kg (low toxicity).
- Chlorinated derivatives (e.g., 2,4-dichlorobenzoic acid): LD₅₀ = 0.3 g/kg (higher toxicity).
- Hypothesis for 3-Trichlorosilylpropan-1-ol : The –SiCl₃ group may introduce hydrolytic toxicity (HCl release) but reduce acute oral toxicity compared to chlorinated aromatic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
